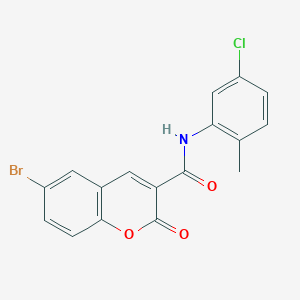
3-(2-Fluorophenyl)-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-1,1-dimethylurea, also known as fluometuron, is a herbicide that is widely used in agriculture to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Fluometuron is a member of the phenylurea herbicide family and is a selective inhibitor of photosynthesis in plants.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-1,1-dimethylurea involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex in the thylakoid membranes, which is responsible for the light-dependent reactions of photosynthesis. Fluometuron binds to the D1 protein in the photosystem II complex, which inhibits electron transport and blocks the transfer of energy from the light-harvesting pigments to the electron transport chain. This results in a decrease in ATP and NADPH production, which are essential for the synthesis of organic compounds in plants.
Biochemical and Physiological Effects:
Fluometuron has been shown to have a number of biochemical and physiological effects on plants. Studies have demonstrated that 3-(2-Fluorophenyl)-1,1-dimethylurea inhibits the activity of the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is responsible for fixing carbon dioxide during photosynthesis. This leads to a decrease in the rate of photosynthesis and a reduction in plant growth. Additionally, 3-(2-Fluorophenyl)-1,1-dimethylurea has been shown to induce oxidative stress in plants by increasing the production of reactive oxygen species (ROS).
実験室実験の利点と制限
Fluometuron is a widely used herbicide in agriculture and has been extensively studied for its effects on plants. It is relatively easy to synthesize and is readily available for use in lab experiments. However, one limitation of 3-(2-Fluorophenyl)-1,1-dimethylurea is that it is highly toxic to aquatic organisms and can have negative effects on the environment if not used properly.
将来の方向性
There are a number of future directions for research on 3-(2-Fluorophenyl)-1,1-dimethylurea. One area of interest is the development of new herbicides that are more selective and have fewer negative effects on the environment. Additionally, there is a need for further research on the biochemical and physiological effects of 3-(2-Fluorophenyl)-1,1-dimethylurea on plants, as well as its potential effects on human health. Finally, there is a need for more research on the mechanisms of resistance to 3-(2-Fluorophenyl)-1,1-dimethylurea in weeds, as this could lead to the development of new strategies for weed control.
合成法
The synthesis of 3-(2-Fluorophenyl)-1,1-dimethylurea involves the reaction of 2-fluoroaniline with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of an acid. The yield of this reaction is typically around 70-80%.
科学的研究の応用
Fluometuron has been extensively studied for its herbicidal properties and its effects on plants. It is used to control a wide range of weeds in crops such as cotton, soybean, and corn. Studies have shown that 3-(2-Fluorophenyl)-1,1-dimethylurea inhibits photosynthesis in plants by blocking electron transport in the thylakoid membranes. This results in a decrease in energy production and ultimately leads to the death of the plant.
特性
IUPAC Name |
3-(2-fluorophenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUQAYIGUYSMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1,1-dimethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)




![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)

![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
